molecular formula C19H16FN3O2 B2989949 1-(4-fluorobenzyl)-N-(6-methylpyridin-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 923675-87-0

1-(4-fluorobenzyl)-N-(6-methylpyridin-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2989949
CAS No.: 923675-87-0
M. Wt: 337.354
InChI Key: KWQFDQBVQAFDRU-UHFFFAOYSA-N
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Description

1-(4-fluorobenzyl)-N-(6-methylpyridin-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a high-purity small molecule carboxamide compound intended for research and development purposes. This chemical features a dihydropyridinone core structure substituted with a 4-fluorobenzyl group and a 6-methylpyridin-2-yl amide moiety. Compounds with this core structure are of significant interest in medicinal chemistry for their potential as key intermediates or scaffolds in the synthesis of novel bioactive molecules . Carboxamide derivatives similar to this compound are frequently explored in drug discovery programs, particularly in the development of agents against infectious diseases . For instance, related 6-dialkylaminopyrimidine carboxamide scaffolds have been identified as possessing novel mechanisms of action against Mycobacterium tuberculosis , demonstrating activity against clinical multidrug-resistant strains without cross-resistance to conventional therapeutics . The specific mechanism of action, pharmacological profile, and primary research applications for this exact compound are subject to ongoing investigation and should be determined by the researcher. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers should handle all chemicals with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-N-(6-methylpyridin-2-yl)-6-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3O2/c1-13-3-2-4-17(21-13)22-19(25)15-7-10-18(24)23(12-15)11-14-5-8-16(20)9-6-14/h2-10,12H,11H2,1H3,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWQFDQBVQAFDRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-fluorobenzyl)-N-(6-methylpyridin-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a compound of interest due to its potential pharmacological properties, particularly in cardiovascular and neurological contexts. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

  • Molecular Formula : C19H16FN3O2
  • Molecular Weight : 337.354 g/mol
  • CAS Number : 923675-87-0
  • IUPAC Name : 1-[(4-fluorophenyl)methyl]-N-(6-methylpyridin-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide

The compound is primarily recognized as a derivative of dihydropyridine, which are known calcium channel blockers. These compounds interact with voltage-gated calcium channels in vascular smooth muscle and cardiac tissues, leading to vasodilation and reduced blood pressure. The presence of the fluorobenzyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Cardiovascular Effects

A study focused on the hypotensive effects of several novel 1,4-dihydropyridines demonstrated that compounds similar to 1-(4-fluorobenzyl)-N-(6-methylpyridin-2-yl)-6-oxo exhibited significant reductions in mean arterial blood pressure (MABP) in male rats. The synthesized compounds were compared against nifedipine, a well-known calcium channel blocker. Results indicated that while the new compounds lowered MABP effectively, their impact was less pronounced than that of nifedipine at equivalent doses (2 and 4 mg/kg) .

CompoundDose (mg/kg)MABP ReductionHeart Rate Change
Nifedipine2SignificantModerate
Nifedipine4SignificantLow
Compound A (similar structure)4ModerateHigh
Compound B (similar structure)4ModerateHigh

Neuroprotective Effects

Research has suggested that dihydropyridine derivatives may also exhibit neuroprotective properties. In vitro studies indicated that these compounds could mitigate oxidative stress and apoptosis in neuronal cells. This effect is hypothesized to be mediated through the modulation of calcium influx and subsequent signaling pathways involved in cell survival .

Case Study 1: Hypotensive Activity in Rats

In an experimental setup involving anesthetized male rats, a series of dihydropyridine derivatives were administered via intravenous routes. The results showed a consistent decrease in MABP across various dosages, with a notable increase in heart rate—an effect attributed to compensatory mechanisms following vasodilation .

Case Study 2: Neuroprotective Mechanism

A study investigating the neuroprotective effects of similar dihydropyridines on cultured neuronal cells revealed that these compounds reduced cell death induced by glutamate toxicity. The mechanism involved the inhibition of excessive calcium entry into cells, which is known to trigger apoptotic pathways .

Comparison with Similar Compounds

Research Findings and Implications

  • Electron-Withdrawing Groups : Trifluoromethyl () and chlorine () substituents enhance target affinity but may compromise solubility and safety .
  • Heterocyclic Cores : Pyrimidine-based compounds () exhibit distinct binding modes compared to pyridine derivatives, influencing selectivity for enzymes like integrases or kinases .
  • Carboxamide Variations : Aromatic amines (e.g., 6-methylpyridin-2-yl in the target compound) balance lipophilicity and hydrogen-bonding capacity, optimizing drug-likeness .

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